molecular formula C18H14N4O3 B5365560 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide

カタログ番号 B5365560
分子量: 334.3 g/mol
InChIキー: OLYDXPFRMFHCOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide, also known as PFI-3, is a small molecule inhibitor that selectively targets the SET domain-containing protein 7 (SETD7). SETD7 is a histone methyltransferase that plays a crucial role in the regulation of gene expression. PFI-3 has been shown to inhibit the activity of SETD7, leading to changes in gene expression that have potential therapeutic implications.

作用機序

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide selectively targets the SET domain of SETD7, which is responsible for its histone methyltransferase activity. The binding of this compound to the SET domain inhibits the activity of SETD7, leading to changes in gene expression. The exact mechanism by which this compound inhibits SETD7 is not fully understood, but it is thought to involve the disruption of the interaction between SETD7 and its substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of SETD7 in a dose-dependent manner. In vivo studies have shown that this compound can modulate gene expression in a variety of cell types and tissues. The physiological effects of this compound are still being studied, but it has been shown to have potential therapeutic implications in the treatment of cancer, cardiovascular disease, and other diseases.

実験室実験の利点と制限

One of the advantages of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide is its selectivity for SETD7, which makes it a useful tool for studying the role of SETD7 in gene expression and disease. Another advantage is its moderate yield and high purity, which make it suitable for use in biological assays. One limitation of this compound is its moderate potency, which may limit its use in certain applications. Another limitation is its relatively short half-life, which may require frequent dosing in vivo.

将来の方向性

There are several future directions for research on N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide. One direction is the development of more potent and selective inhibitors of SETD7 that can be used in a wider range of applications. Another direction is the study of the physiological effects of this compound in vivo, which may lead to the development of new therapies for cancer, cardiovascular disease, and other diseases. Finally, the role of SETD7 in epigenetic regulation is still not fully understood, and further research on the mechanism of action of this compound may provide new insights into this important area of biology.

合成法

The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide was first reported in 2012 by a research group at Pfizer. The method involves a series of chemical reactions that start with commercially available starting materials and result in the formation of the final product. The synthesis is a multi-step process that requires expertise in synthetic organic chemistry. The yield of the final product is moderate, but the purity is high, making it suitable for use in biological assays.

科学的研究の応用

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide has been used in a variety of scientific research applications since its discovery. One of the most significant applications is in the study of epigenetics, which is the study of changes in gene expression that are not caused by changes in the DNA sequence. SETD7 is an epigenetic regulator that plays a role in the development of cancer, cardiovascular disease, and other diseases. This compound has been shown to inhibit the activity of SETD7, leading to changes in gene expression that have potential therapeutic implications.

特性

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-24-15-6-5-12(14-11-22-8-3-7-19-18(22)21-14)10-13(15)20-17(23)16-4-2-9-25-16/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYDXPFRMFHCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。